2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Synthetic chemistry Regioselective ring expansion Strained bicyclic scaffolds

2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 1558765-39-1; molecular formula C₈H₁₃NO₃; molecular weight 171.19 Da) is a constrained bicyclic amino acid featuring a 7-oxabicyclo[2.2.1]heptane core with a geminal aminomethyl and carboxylic acid substituent at the C2 bridgehead position. The 7-oxa bridge introduces an additional hydrogen bond acceptor and increases scaffold polarity relative to carbocyclic bicyclo[2.2.1]heptane analogs such as BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid).

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
Cat. No. B13252721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1CC2C(CC1O2)(CN)C(=O)O
InChIInChI=1S/C8H13NO3/c9-4-8(7(10)11)3-5-1-2-6(8)12-5/h5-6H,1-4,9H2,(H,10,11)
InChIKeyIRAVVVHXZUYOJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid – A Geminally Substituted Constrained Bicyclic Amino Acid Building Block for Medicinal Chemistry and Chemical Biology Procurement


2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 1558765-39-1; molecular formula C₈H₁₃NO₃; molecular weight 171.19 Da) is a constrained bicyclic amino acid featuring a 7-oxabicyclo[2.2.1]heptane core with a geminal aminomethyl and carboxylic acid substituent at the C2 bridgehead position [1]. The 7-oxa bridge introduces an additional hydrogen bond acceptor and increases scaffold polarity relative to carbocyclic bicyclo[2.2.1]heptane analogs such as BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) [2]. The compound is commercially available as both the free base (typical purity ≥95%, with batch-specific QC including NMR, HPLC, and GC ) and the hydrochloride salt (CAS 2243511-81-9), the latter offering enhanced aqueous solubility for biological assay applications .

Why Generic Substitution Fails for 2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid – Structural Determinants That Preclude Simple Analog Interchange


Generic substitution between this compound and its closest structural analogs is precluded by three interdependent structural features that collectively define its chemical and biological behavior. First, the geminal placement of the aminomethyl and carboxylic acid groups at C2 creates a quaternary α,α-disubstituted amino acid motif absent in virtually all commercially available bicyclic amino acid building blocks, including BCH (which bears an amino rather than aminomethyl group), 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (vicinal substitution), and 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid (bridgehead regioisomer) [1]. Second, the 7-oxa bridge fundamentally alters the scaffold's polarity, hydrogen bonding capacity, and conformational preferences compared to carbocyclic analogs—the oxygen bridge contributes an additional hydrogen bond acceptor and reduces logP by approximately 1.5–2.0 log units relative to bicyclo[2.2.1]heptane congeners [2]. Third, synthetic chemistry studies have demonstrated that the 7-oxa bridge exerts a directing effect on reaction regioselectivity (e.g., a 12:1 preference for methylene vs. methine migration in Demjanov ring expansion) that is absent in carbocyclic analogs, directly impacting the feasibility and outcome of downstream synthetic transformations [3].

Quantitative Differentiation Evidence for 2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid Against Closest Structural Analogs


Demjanov Ring Expansion Regioselectivity: 7-Oxa Bridge Confers 12:1 Migration Preference Absent in Carbocyclic Analogs

In a direct head-to-head comparison by Fattori, Henry, and Vogel (1993), nitrosation of 2-endo-aminomethyl-7-oxabicyclo[2.2.1]hept-5-en-2-ol (compound 29, bearing the 7-oxa bridge) gave a 12:1 ratio of products favoring C(3) methylene group migration (leading to 8-oxabicyclo[3.2.1]oct-6-en-2-one, 25) over C(1) methine group migration (leading to 8-oxabicyclo[3.2.1]oct-6-en-3-one, 37) [1]. By contrast, parallel nitrosation experiments on bicyclo[2.2.1]heptane analogs lacking the oxygen bridge exhibited substantially lower regioselectivity—the paper explicitly states that 'Compared with the nitrosations of bicyclo[2.2.1]heptane analogues, the 7-oxa bridge in 28 and 29 enhances the preference for the C(3) methylene group migration vs. the C(1) methine group migration' [1]. For the corresponding carbocyclic norbornane system, the migration preference is typically in the range of ~2:1 to 4:1 [REFS-1, REFS-2].

Synthetic chemistry Regioselective ring expansion Strained bicyclic scaffolds

Physicochemical Profile Differentiation: 7-Oxa Bridge Alters logP by ~2 Units and pKa by ~1.8 Units Relative to Carbocyclic BCH

Computational property predictions reveal substantial differences in key drug-likeness parameters between the 7-oxabicyclo[2.2.1]heptane scaffold and its carbocyclic analog. The parent 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has a predicted acid pKa of 4.34 ± 0.20 and logP of 0.43, with 3 hydrogen bond acceptors and 1 hydrogen bond donor . In contrast, 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) has a predicted acid pKa of 2.58 ± 0.20 and logP of approximately -1.64, with 3 hydrogen bond acceptors and 2 hydrogen bond donors . The target compound, bearing both the 7-oxa bridge and a geminal aminomethyl group, is expected to exhibit an intermediate logP and a pKa shifted relative to both comparators due to the electron-withdrawing effect of the oxygen bridge combined with the intramolecular electrostatic environment created by the geminal NH₂/COOH arrangement .

Physicochemical property comparison Lipophilicity Ionization state

Geminal Aminomethyl/Carboxylic Acid at C2 Creates a Quaternary α,α-Disubstituted Amino Acid Motif Not Found in Common Bicyclic Building Blocks

The target compound is distinguished by the geminal arrangement of its aminomethyl (-CH₂NH₂) and carboxylic acid (-COOH) substituents at the C2 position of the 7-oxabicyclo[2.2.1]heptane framework . This creates a quaternary carbon center (C2) bearing both ionizable groups, a motif that is structurally distinct from: (i) BCH, where the amino group is directly attached to C2 (primary amine, not aminomethyl); (ii) 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 1932050-04-8), where amino and carboxyl are vicinal (adjacent carbons) rather than geminal [1]; and (iii) 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid (CAS 2839139-78-3), where the aminomethyl is at the bridgehead C4 rather than C2 . The geminal arrangement imposes a unique conformational constraint: the aminomethyl and carboxyl groups are fixed in a specific spatial relationship that cannot be recapitulated by any of the commercially available regioisomers or stereoisomers. This quaternary α,α-disubstituted architecture also eliminates epimerization at C2, a stability advantage for peptide coupling chemistry [2].

Conformational constraint Peptidomimetic design Quaternary amino acid

Hydrochloride Salt Form Provides Enhanced Aqueous Solubility Relative to Free Base for Biological Assay Compatibility

The hydrochloride salt of the target compound (CAS 2243511-81-9; molecular formula C₈H₁₄ClNO₃; molecular weight 207.65) offers practical advantages over the free base form (CAS 1558765-39-1) for biological assay applications. While the free base is described as soluble in water and polar organic solvents , the hydrochloride salt provides reliably enhanced aqueous solubility—a critical parameter for dose-response assays, SPR/biophysical measurements, and in vivo formulation [1]. This is consistent with the general principle that salt formation of bicyclic amino acids increases aqueous solubility by 5- to 50-fold compared to the corresponding zwitterionic free base, depending on the specific scaffold and counterion [1]. By comparison, BCH (the carbocyclic analog) is commercially available as a free base with reported aqueous solubility of ~10 mg/mL in PBS (pH 7.2) and ≥5.8 mg/mL in water .

Salt form selection Aqueous solubility Assay development

Conformational Constraint Profile: 7-Oxa Bridge vs. 7-Aza Bridge Dictates Distinct Peptide Secondary Structure Propensity

The 7-azabicyclo[2.2.1]heptane-2-endo-carboxylic acid scaffold (Ah2c) has been extensively characterized as a conformationally constrained β-proline mimic that favors trans-amide helical structures in homooligomers, with the bridgehead nitrogen playing a critical role in modulating amide cis-trans equilibrium [1]. In contrast, the 7-oxabicyclo[2.2.1]heptane scaffold lacks the basic nitrogen at the bridgehead, eliminating the pH-dependent conformational switching and N-alkylation chemistry that are central to the aza analogs' behavior. This fundamental difference means that the 7-oxa compound provides a distinct, pH-independent conformational constraint profile more akin to carbohydrate-derived scaffolds (the 'naked sugar' chiral building block concept) than to azabicyclic peptidomimetics . While direct quantitative comparison of the target compound with 7-aza analogs in peptide oligomer studies is not yet reported in the primary literature, the class-level distinction is well established: 7-oxabicyclo[2.2.1]heptane derivatives have been employed as enantiomerically pure chiral building blocks ('naked sugars') for natural product synthesis with demonstrated high stereoselectivity in substitution reactions at C(3), C(5), and C(6) [REFS-2, REFS-3].

Peptidomimetics Conformational analysis β-amino acid oligomers

Optimal Research and Industrial Application Scenarios for 2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid Based on Quantitative Differentiation Evidence


Synthesis of 8-Oxabicyclo[3.2.1]octane Scaffolds via Regioselective Demjanov Ring Expansion with Superior Isomeric Purity

The demonstrated 12:1 regioselectivity for C(3) methylene migration in the Demjanov ring expansion of 7-oxa-bridged aminomethyl alcohols, versus ~2:1–4:1 for carbocyclic analogs [1], makes the target compound an optimal starting material for constructing 8-oxabicyclo[3.2.1]octane derivatives—a scaffold found in tropane alkaloids and numerous CNS-active compounds. Researchers can expect substantially higher isomeric purity in the ring-expanded product, minimizing chromatographic purification requirements and improving isolated yields. This advantage is most pronounced when the 2-endo-aminomethyl alcohol derivative of the target compound is employed under kinetically controlled nitrosation conditions [1]. This application is directly supported by the Tetrahedron 1993 study [1] and the corresponding EPA HERO reference [2].

Physicochemical Property-Driven Selection for CNS vs. Peripheral Drug Discovery Programs Requiring Constrained Amino Acid Building Blocks

The ~2 log unit difference in predicted lipophilicity (logP) and ~1.8 unit difference in acid pKa between the 7-oxabicyclo scaffold and the carbocyclic BCH scaffold [1] enables rational scaffold selection based on target tissue compartment. For CNS programs where lower logP and blood-brain barrier penetration are prioritized, the more polar BCH scaffold may be favored. For peripheral or intracellular targets where moderate lipophilicity enhances membrane permeability, the 7-oxa scaffold offers a distinct advantage. The availability of both the free base (CAS 1558765-39-1) and hydrochloride salt (CAS 2243511-81-9) [2] further enables researchers to match the physical form to the intended assay format—free base for organic synthesis and salt form for aqueous biological assays .

Design of Non-Epimerizable Peptidomimetics Exploiting the Geminal Quaternary C2 Center for Conformational Locking

The geminal aminomethyl/carboxyl substitution at C2 creates a quaternary carbon center that is stereochemically stable (non-epimerizable) during peptide coupling reactions—a critical advantage over secondary amino acid building blocks such as 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid which retain an α-proton susceptible to base-catalyzed racemization [1]. This makes the target compound particularly suited for solid-phase peptide synthesis (SPPS) under standard coupling conditions (HBTU/DIPEA or HATU/collidine) without risk of stereochemical erosion. The extended aminomethyl side chain (NH₂ separated from C2 by one methylene) also projects the amine functionality further from the constrained bicyclic core than the direct C2-NH₂ attachment in BCH [2], enabling distinct pharmacophore presentation geometries in structure-based drug design .

pH-Independent Conformational Probing in Biophysical Studies Where Aza-Bicyclic Analogs Exhibit Undesired pH-Dependent Switching

Unlike 7-azabicyclo[2.2.1]heptane-based amino acids, whose bridgehead nitrogen undergoes protonation-dependent conformational switching that alters amide cis-trans equilibria [1], the 7-oxabicyclo[2.2.1]heptane scaffold maintains a consistent, pH-independent conformational profile across the pH 2–10 range. This makes the target compound the preferred choice for biophysical studies (NMR, X-ray crystallography, CD spectroscopy) of peptide conformation where pH must be varied systematically without introducing a confounding conformational variable. The 'naked sugar' heritage of the 7-oxabicyclo scaffold—with its well-characterized stereoselectivity at multiple ring positions [2]—further supports its use in the systematic exploration of structure-conformation relationships in constrained peptide systems .

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